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molecular formula C19H17ClF3NO4 B1672922 Halofenate CAS No. 26718-25-2

Halofenate

Cat. No. B1672922
M. Wt: 415.8 g/mol
InChI Key: BJBCSGQLZQGGIQ-UHFFFAOYSA-N
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Patent
US08541614B2

Procedure details

(−)-(4-Chloro-phenyl)-(R)-(3-trifluoromethyl-phenoxy)-acetic acid 2-acetylamino-ethyl ester (90.0 g) was dissolved in diisopropylether (900 mL) at 55° C. The resulting mixture was polish filtered, the solution cooled to 44° C. over about 20 minutes and seeded. The resulting mixture was stirred for 1 hour at 44° C., cooled to 35° C. over 4 hours, then stirred at 35° C. for 2 hours to yield a thick suspension. The suspension was cooled to −5° C. over about 5 hours and then stirred at −5° C. The resulting crystals were filtered off with a centrifuge and washed with precooled (−5° C.) diisopropylether (100 mL). The wet product was dried at 30° C. to yield the title compound as a white crystalline solid, more specifically as white crystals, needles.
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[C@@H:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)(=[O:3])[CH3:2]>C(OC(C)C)(C)C>[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[CH:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:12]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C)(=O)NCCOC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
44 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hour at 44° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 35° C. over 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred at 35° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to yield a thick suspension
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to −5° C. over about 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred at −5° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off with a centrifuge
WASH
Type
WASH
Details
washed with precooled (−5° C.) diisopropylether (100 mL)
CUSTOM
Type
CUSTOM
Details
The wet product was dried at 30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NCCOC(C(OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08541614B2

Procedure details

(−)-(4-Chloro-phenyl)-(R)-(3-trifluoromethyl-phenoxy)-acetic acid 2-acetylamino-ethyl ester (90.0 g) was dissolved in diisopropylether (900 mL) at 55° C. The resulting mixture was polish filtered, the solution cooled to 44° C. over about 20 minutes and seeded. The resulting mixture was stirred for 1 hour at 44° C., cooled to 35° C. over 4 hours, then stirred at 35° C. for 2 hours to yield a thick suspension. The suspension was cooled to −5° C. over about 5 hours and then stirred at −5° C. The resulting crystals were filtered off with a centrifuge and washed with precooled (−5° C.) diisopropylether (100 mL). The wet product was dried at 30° C. to yield the title compound as a white crystalline solid, more specifically as white crystals, needles.
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[C@@H:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)(=[O:3])[CH3:2]>C(OC(C)C)(C)C>[C:1]([NH:4][CH2:5][CH2:6][O:7][C:8](=[O:28])[CH:9]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=1)[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:12]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C)(=O)NCCOC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
44 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hour at 44° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 35° C. over 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred at 35° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to yield a thick suspension
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to −5° C. over about 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred at −5° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off with a centrifuge
WASH
Type
WASH
Details
washed with precooled (−5° C.) diisopropylether (100 mL)
CUSTOM
Type
CUSTOM
Details
The wet product was dried at 30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NCCOC(C(OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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